4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound characterized by a pyrrolidinyl ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of ethylamine with maleic anhydride to form an intermediate, which is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
- 4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide
- Ethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate
Uniqueness
4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific ethyl substitution on the pyrrolidinyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development .
Properties
CAS No. |
65116-13-4 |
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Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
4-(3-ethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-2-8-7-11(15)14(12(8)16)9-3-5-10(6-4-9)19(13,17)18/h3-6,8H,2,7H2,1H3,(H2,13,17,18) |
InChI Key |
UAJZTLLJJRWHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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